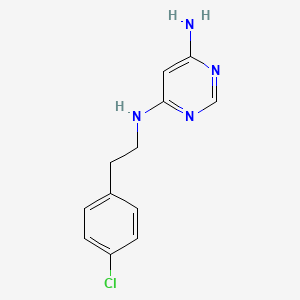![molecular formula C12H10BrNO2 B1470042 1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1525761-71-0](/img/structure/B1470042.png)
1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a carboxylic acid group. Additionally, it has a bromophenyl group attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a bromophenyl group, and a carboxylic acid group . The bromine atom would add significant weight to the molecule, and the polar carboxylic acid group could allow for interactions with other polar molecules.Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this molecule could participate in various chemical reactions, such as esterification or amide formation . The bromine atom could also potentially be replaced in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would make it somewhat polar, and the bromine atom would significantly increase its molecular weight .Scientific Research Applications
Synthesis and Intermediates in Organic Chemistry
The compound 1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid, similar to its structural relatives, plays a crucial role as an intermediate in the synthesis of more complex organic molecules. For example, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), demonstrates the importance of bromophenyl derivatives in pharmaceutical manufacturing processes. This synthesis highlights the challenges and innovations in creating intermediates for pharmaceuticals, underscoring the significance of such compounds in drug development and synthesis optimization (Qiu, Gu, Zhang, & Xu, 2009).
Biomarkers in Cancer Research
In the field of cancer research, understanding the metabolism of carcinogens and their metabolites is vital. Studies on human urinary carcinogen metabolites provide insight into the connections between tobacco use and cancer, demonstrating the role of metabolites as biomarkers. This research is foundational in developing strategies for cancer prevention and treatment, showcasing the indirect relevance of compounds like 1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid in elucidating the pathways of carcinogenesis (Hecht, 2002).
Anticancer Agents Development
Further, the exploration of cinnamic acid derivatives in the synthesis of anticancer agents illustrates the potential applications of related compounds. The chemical reactivity of cinnamic acids, including additions at the α,β- unsaturation and reactions of the carboxylic acid functionality, is instrumental in medicinal chemistry. This underscores the broader relevance of carboxylic acid derivatives, like 1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid, in developing novel anticancer therapeutics (De, Baltas, & Bedos-Belval, 2011).
Understanding Biocatalyst Inhibition
Carboxylic acids, including derivatives of pyrrole-3-carboxylic acid, are crucial in studying biocatalyst inhibition in microbial systems. Understanding the effects of carboxylic acids on microbes is essential for biotechnological applications, including biofuel production and the fermentation process. Studies on the inhibition mechanisms provide insights into improving microbial resistance and optimizing fermentation processes, highlighting the significance of carboxylic acid derivatives in industrial biotechnology (Jarboe, Royce, & Liu, 2013).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide, catalyzed by a palladium(0) complex .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have shown diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGAQOKFMNPOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



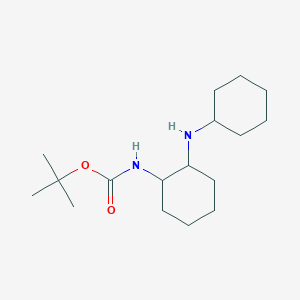
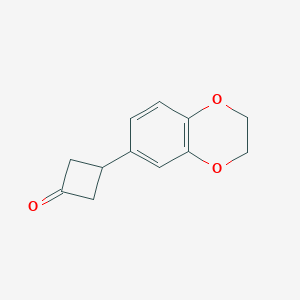
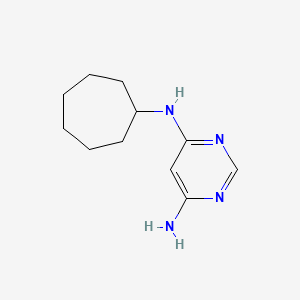
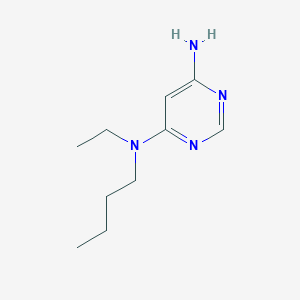
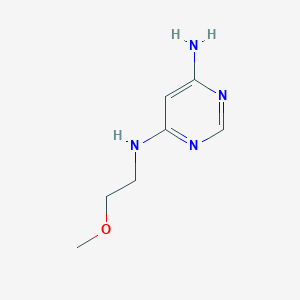
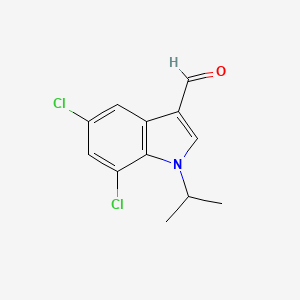
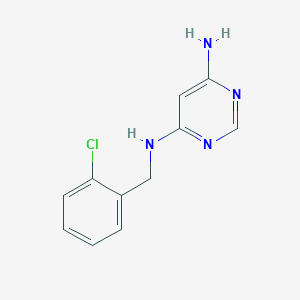
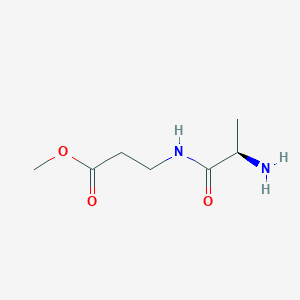
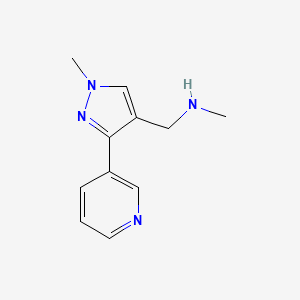
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)


